3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a synthetic organic compound classified as an oxadiazole derivative. This compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. The presence of the fluorophenyl group enhances both the chemical stability and biological activity of the compound, making it of interest in various scientific applications .
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid falls under the category of heterocyclic compounds, specifically those containing oxadiazole moieties. This classification is significant due to the unique chemical properties imparted by the oxadiazole ring, which is known for its diverse biological activities .
The synthesis of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves several key steps:
Industrial production may utilize continuous flow reactors or batch reactors to optimize reaction conditions for yield and purity. Advanced analytical techniques like high-performance liquid chromatography and gas chromatography-mass spectrometry are employed for quality control throughout the synthesis process .
The molecular formula of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid is with a molecular weight of approximately 236.20 g/mol .
The compound features a 1,2,4-oxadiazole ring connected to a propanoic acid chain via a three-carbon linker. The fluorine atom on the phenyl group significantly influences its electronic properties and reactivity.
3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid can undergo various chemical reactions:
Common reagents for these reactions include:
The major products from these reactions include various substituted oxadiazole derivatives and reduced forms of the original compound .
The mechanism by which 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid exerts its biological effects is not fully elucidated but likely involves interactions at the molecular level with specific biological targets. The oxadiazole ring may facilitate binding to proteins or enzymes due to its unique electronic properties.
Additionally, the presence of the fluorine atom can enhance lipophilicity and bioavailability, potentially leading to increased efficacy in therapeutic applications .
The physical properties of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid include:
Chemical properties include:
Relevant data indicates that this compound can undergo various transformations while maintaining its core structure .
The scientific uses of 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid span several fields:
Research continues into its potential roles in drug design and development due to its unique structural characteristics and reactivity profiles .
The synthesis of 1,2,4-oxadiazoles traditionally required harsh conditions, but recent advances enable efficient cyclization at ambient temperatures. For 3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid, the key cyclization leverages N-acylamidoxime intermediates activated by coupling reagents. A room-temperature approach uses carbodiimide mediators (e.g., EDC) to facilitate nucleophilic attack between 4-fluorobenzamidoxime and succinic anhydride derivatives. This method achieves >85% yield with minimal side products, contrasting sharply with thermal methods (120°C, ≤60% yield) [7]. Microwave-assisted cyclization further optimizes this process, completing in 10 minutes with 92% yield, while reducing solvent waste [7] [9].
Table 1: Cyclization Method Comparison for 3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid
Method | Conditions | Yield (%) | Purity (%) | Reaction Time |
---|---|---|---|---|
Room-Temperature (EDC) | DCM, 25°C | 85 | 98 | 12 h |
Thermal Cyclization | Toluene, 120°C | 60 | 85 | 8 h |
Microwave-Assisted | Solvent-free, 300W | 92 | 99 | 10 min |
One-pot strategies integrate amidoxime formation, acylation, and cyclodehydration sequentially, minimizing intermediate purification. For this compound, one-pot synthesis using succinic anhydride and in situ-generated 4-fluorobenzamidoxime achieves 78% overall yield, significantly higher than multi-step routes (45–50%) [3] [9]. Multi-step approaches, while operationally simpler, suffer from cumulative yield loss:
Table 2: Efficiency Metrics for Synthetic Routes
Route | Overall Yield (%) | Steps | Purification Events | E-Factor |
---|---|---|---|---|
One-Pot | 78 | 1 | 1 | 3.1 |
Multi-Step | 48 | 3 | 3 | 8.2 |
The para-fluorophenyl group at the oxadiazole 3-position critically enhances electrophilicity and bioactivity. X-ray crystallography confirms near-coplanarity (dihedral angle: 14.0°) between the fluorophenyl and oxadiazole rings, promoting π-system conjugation. This elevates the ring’s electron deficiency, accelerating nucleophilic additions during synthesis [9]. Biologically, the fluorine atom augments membrane permeability (logP = 2.20) and induces a dipole moment (1.47 D) that strengthens target binding. SAR studies show that replacing fluorine with -Cl or -CF₃ reduces cytotoxic potency against A549 cells by 3–5 fold, while -H abolishes activity entirely [1] [4] [10]. The fluorine’s electronegativity also stabilizes metabolic oxidation, extending in vivo half-lives [4].
Table 3: Impact of C3-Substituents on Oxadiazole Properties
C3-Substituent | logP | Cytotoxicity (IC₅₀, μM) | Metabolic Half-life (h) |
---|---|---|---|
4-Fluorophenyl | 2.20 | 6.99* | 3.5 |
4-Chlorophenyl | 2.65 | 22.4 | 2.1 |
Phenyl (-H) | 2.01 | >100 | 1.8 |
4-Trifluoromethyl | 2.89 | 34.7 | 2.9 |
*Data for analogous 1,3,4-oxadiazole derivative from [10]
The propanoic acid chain at the oxadiazole 5-position serves as a versatile handle for pharmacokinetic optimization. Ester prodrugs (e.g., ethyl ester) increase oral bioavailability by 2.3-fold compared to the free acid, masking the carboxylate’s polarity. Alternatively, replacing the terminal -COOH with tetrazole bioisosteres elevates logD from -0.64 to 1.20, enhancing blood-brain barrier penetration [4] [8]. Chain length studies reveal that shortening to acetate (‑CH₂COOH) reduces plasma exposure by 60% due to accelerated β-oxidation, while elongation to butanoate retains potency but increases logP unfavorably. Computational models (QSPR) correlate the propanoic acid’s length with optimal solubility (-2.49 logS) and protein binding (PSA = 59.97 Ų) [2] [5].
Table 4: Pharmacokinetic Parameters of Functional Group Modifications
Modification | logD (pH 7.4) | Solubility (mg/mL) | Bioavailability (%) |
---|---|---|---|
Propanoic acid (free) | -0.64 | 0.32 | 25 |
Ethyl ester prodrug | 1.85 | 0.05 | 58 |
Tetrazole bioisostere | 1.20 | 0.18 | 42 |
Acetate analog (-CH₂COOH) | -1.10 | 0.90 | 10 |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1